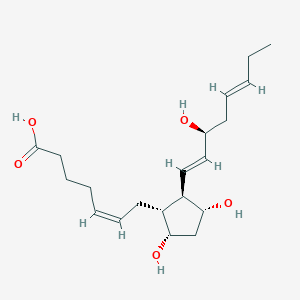

17-trans Prostaglandin F3alpha

Vue d'ensemble

Description

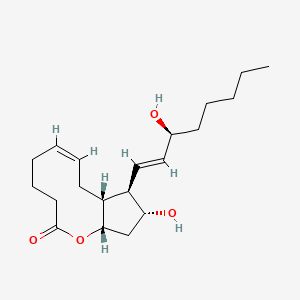

17-trans Prostaglandin F3alpha is a double bond isomer of Prostaglandin F3alpha and a potential metabolite of trans dietary fatty acids . It has anti-inflammatory properties .

Synthesis Analysis

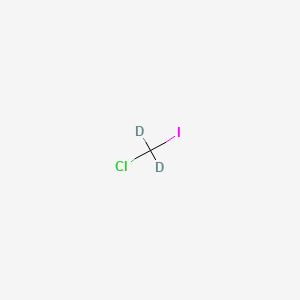

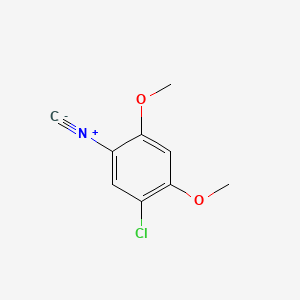

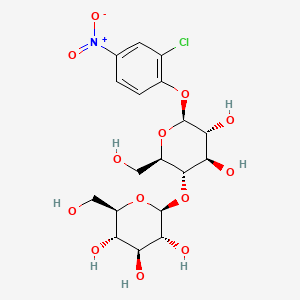

The synthesis of prostaglandins, including 17-trans Prostaglandin F3alpha, has garnered significant attention due to their exceptional biological activities . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone . This synthesis involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .Molecular Structure Analysis

Prostaglandins, including 17-trans Prostaglandin F3alpha, possess a unique and intricate molecular structure. At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains . The presence and position of double bonds within these hydrocarbon chains impact the prostaglandin’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of prostaglandins include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical And Chemical Properties Analysis

Prostaglandins have a unique molecular structure that underlies their diverse physiological functions . The length of their hydrocarbon chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules . The presence and position of double bonds within their hydrocarbon chains introduce kinks and flexibility into the molecule’s structure .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Synthesis

17-trans Prostaglandin F3alpha, as a prostaglandin analog, is significant in medicinal chemistry for the development of therapeutic agents. The stereoselective synthesis of prostaglandins is crucial due to their diverse biological activities and their role in medicine . Prostaglandins have been developed into various marketed medicines, including those for glaucoma treatment and veterinary applications . The ability to synthesize these compounds efficiently opens pathways for new drug discovery and therapeutic applications.

Clinical Pharmacology

In clinical pharmacology, prostaglandin analogs are used as first-line treatments in managing conditions like glaucoma by effectively reducing intraocular pressure . Understanding the pharmacodynamics and pharmacogenetics of these analogs is essential for optimizing their therapeutic use and predicting patient response to treatment .

Veterinary Medicine

Prostaglandins, including analogs like 17-trans Prostaglandin F3alpha, play a pivotal role in veterinary medicine. They are used to control ovulation in cattle, which is beneficial for artificial insemination practices . Additionally, they are employed in the treatment of reproductive conditions such as anoestrus and to enhance breeding efficiency .

Biotechnology and Biocatalysis

The field of biotechnology utilizes biocatalysis for the construction of complex molecules like prostaglandins. The synthesis of 17-trans Prostaglandin F3alpha can showcase the potential of biocatalysis in creating these biologically active compounds with high stereochemical control . This has implications for industrial-scale production and the creation of high-purity compounds for research and therapeutic use.

Pharmacology Research

In pharmacology research, the exploration of prostaglandin receptors and their role in various biological processes is of high interest. Prostaglandins are involved in functions ranging from blood pressure regulation to the perception of pain . Research into the specific activities of 17-trans Prostaglandin F3alpha could lead to new insights into its potential therapeutic uses and mechanisms of action.

Mécanisme D'action

Target of Action

The primary target of 17-trans Prostaglandin F3alpha (17-trans PGF3alpha) is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . The FP receptor is required for female reproductive function such as luteolysis and parturition .

Mode of Action

17-trans PGF3alpha interacts with its target, the FP receptor, to mediate various cellular processes. It is a double bond isomer of Prostaglandin F3α and a potential metabolite of trans dietary fatty acids . It has been found to have anti-inflammatory activity .

Biochemical Pathways

It is known that prostaglandins, including 17-trans pgf3alpha, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Pharmacokinetics

It is known that 17-trans pgf3alpha is a potential metabolite of trans dietary fatty acids .

Result of Action

It has been found to have anti-inflammatory activity , suggesting that it may play a role in reducing inflammation in the body.

Orientations Futures

The development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . This study not only provides an alternative route to the highly stereoselective synthesis of prostaglandins, but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKGBZWJAIABSY-XYJRQBLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

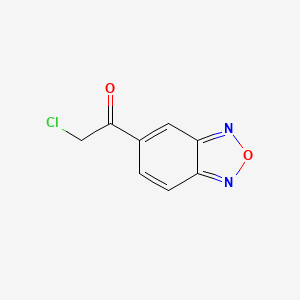

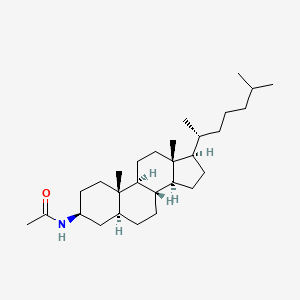

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)